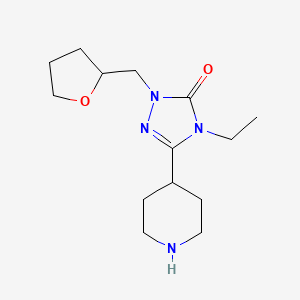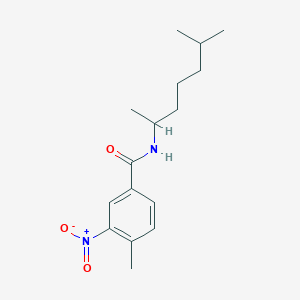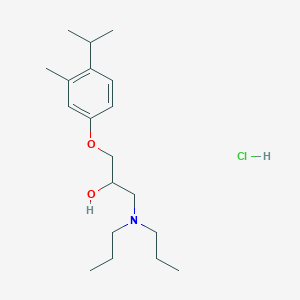![molecular formula C15H21FN4O3 B3975785 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B3975785.png)
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
Descripción general
Descripción
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, also known as FMNPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine is not fully understood, but it is believed to act as a competitive antagonist at certain receptors in the brain. It may also inhibit certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been shown to have a low toxicity profile and minimal side effects in animal studies. It has been found to cross the blood-brain barrier and accumulate in certain regions of the brain. In cancer studies, it has been shown to induce apoptosis (cell death) and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine research. It may be further investigated for its use in cancer therapy, particularly in combination with other drugs. Its potential use in imaging techniques may also be explored further. Additionally, its mechanism of action may be studied in more detail to better understand its effects on the brain and cancer cells.
Aplicaciones Científicas De Investigación
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its use in imaging techniques, such as positron emission tomography (PET), due to its high affinity for certain receptors in the brain.
Propiedades
IUPAC Name |
4-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c1-17-2-4-18(5-3-17)14-11-13(19-6-8-23-9-7-19)12(16)10-15(14)20(21)22/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUEZYYMJPIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)

![1-(2-fluorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3975756.png)

![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)



